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Compound Name:
3-ethyl-2-hydroxy-1H-quinolin-4-

one

Cat. No.: B3048940 Get Quote

An In-Depth Technical Guide to 3-Ethyl-2-
hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethyl-2-hydroxy-1H-quinolin-4-one, and its more stable tautomer 3-ethyl-4-hydroxy-1H-

quinolin-2-one, are members of the quinolinone family, a class of heterocyclic compounds that

have garnered significant interest in medicinal chemistry. Quinolinone derivatives are known to

exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-

inflammatory properties. This technical guide provides a comprehensive overview of the

physical and chemical characteristics of this compound, detailed experimental protocols, and

an exploration of its role in relevant signaling pathways.

Physicochemical Characteristics
The physical and chemical properties of 3-ethyl-4-hydroxy-1H-quinolin-2-one are summarized

in the table below. It is important to note that this compound exists in tautomeric forms, with the

4-hydroxy-2-oxo form being the more stable and commonly reported isomer.
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Property Value Reference

Molecular Formula C₁₁H₁₁NO₂ [1]

Molecular Weight 189.21 g/mol [1]

CAS Number 1873-60-5 [1]

Appearance
White crystalline powder (for

related compounds)
[2]

Melting Point
223-225 °C (for a related

methoxy derivative)
[3][4]

Boiling Point 322.1 °C at 760 mmHg [1]

Density 1.239 g/cm³ [1]

Solubility

Soluble in common organic

solvents such as ethanol,

dimethyl sulfoxide, and

dimethylformamide.[2]

pKa

Predicted to be approximately

2.62 (for a related carboxylate

derivative)

[2]

Tautomerism
3-Ethyl-2-hydroxy-1H-quinolin-4-one exists in equilibrium with its tautomer, 3-ethyl-4-

hydroxy-1H-quinolin-2-one. The quinolin-2-one form is generally considered to be the more

stable tautomer.

3-Ethyl-2-hydroxy-1H-quinolin-4-one 3-Ethyl-4-hydroxy-1H-quinolin-2-one

Tautomerization
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Tautomeric equilibrium of the title compound.

Experimental Protocols
Synthesis of 3-Ethyl-4-hydroxy-1H-quinolin-2-one
The following protocol is adapted from the synthesis of the closely related compound, 3-ethyl-

4-hydroxy-8-methoxyquinolin-2(1H)-one.[3][4] This procedure involves the thermal

condensation of an aniline derivative with a substituted malonic ester.

Materials:

Substituted aniline (e.g., 2-aminophenol)

Diethyl ethylmalonate

Toluene

Aqueous sodium hydroxide (0.5 M)

Hydrochloric acid (10%)

Ethanol

Procedure:

A mixture of the substituted aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is

heated in a flask equipped with a distillation head on a metal bath.

The reaction mixture is heated to 220-230 °C for 1 hour and then the temperature is

increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.

The hot reaction mixture is carefully poured into toluene (50 ml) and allowed to cool to room

temperature.

The resulting precipitate is collected by filtration.

The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and washed with

toluene.
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The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the product.

The solid is collected by filtration, washed with water, and air-dried.

The final product can be purified by recrystallization from ethanol.
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General workflow for the synthesis of 3-ethyl-4-hydroxy-1H-quinolin-2-one.
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Spectral Data
While a complete set of spectral data for the title compound is not readily available, data from

closely related derivatives provide insight into the expected spectral characteristics.

Technique Expected Features

¹H NMR

Signals corresponding to the ethyl group (a

triplet and a quartet), aromatic protons on the

quinoline ring, and exchangeable protons for the

N-H and O-H groups. For a related compound,

3,3′-methylene-bis(1-ethyl-4-hydroxyquinolin-

2(1H)-one), the ethyl group protons appear as a

triplet at δ = 1.24 ppm and a quartet at 4.38

ppm.[5]

¹³C NMR

Resonances for the ethyl group carbons, the

carbonyl carbon (around 160-170 ppm), and the

aromatic carbons of the quinoline core.

IR Spectroscopy

Characteristic absorption bands for the O-H

stretch (around 3500 cm⁻¹), C-H stretches

(aromatic and aliphatic), and the C=O stretch of

the quinolinone ring (around 1643 cm⁻¹).[5]

Mass Spectrometry

The mass spectrum is expected to show a

molecular ion peak corresponding to the

molecular weight of the compound (189.21

g/mol ).

Biological Activity and Signaling Pathways
Quinolinone derivatives have been extensively studied for their potential as inhibitors of various

signaling pathways implicated in cancer and other diseases. These compounds often act as

ATP-competitive inhibitors of protein kinases.

Inhibition of EGFR Signaling Pathway
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The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell

proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Quinolinone-based compounds have been developed as EGFR tyrosine kinase inhibitors

(TKIs), competing with ATP for binding to the kinase domain of the receptor. This inhibition

blocks the downstream signaling cascade, including the Ras/Raf/MEK and PI3K/Akt/mTOR

pathways.
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Inhibition of the EGFR signaling pathway by quinolinone derivatives.
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Inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK Pathways
As downstream effectors of EGFR and other receptor tyrosine kinases, the PI3K/Akt/mTOR

and Ras/Raf/MEK pathways are critical for cell growth and survival. Quinolinone derivatives

can indirectly inhibit these pathways by blocking the upstream receptor or, in some cases, by

directly targeting kinases within these cascades.
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Downstream signaling pathways affected by quinolinone inhibitors.
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Conclusion
3-Ethyl-2-hydroxy-1H-quinolin-4-one, existing predominantly as its 3-ethyl-4-hydroxy-1H-

quinolin-2-one tautomer, represents a valuable scaffold in drug discovery. Its synthesis is

achievable through established methods, and its physicochemical properties provide a basis

for further derivatization and formulation studies. The demonstrated activity of related

quinolinone compounds as inhibitors of key signaling pathways underscores the potential of

this molecule as a lead compound for the development of novel therapeutics, particularly in the

field of oncology. Further research is warranted to fully elucidate its biological activity,

pharmacokinetic profile, and therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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